molecular formula C20H15N3O2S B2807291 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-18-8

4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2807291
CAS RN: 863589-18-8
M. Wt: 361.42
InChI Key: LJNNBKVCMGKZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a sirtuin modulator used for increasing the lifespan of a cell, and treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, cancer and so on .

Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which is a part of the structure of the compound , have been reported to exhibit high antioxidant activity . This suggests that 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide could potentially be used in the development of antioxidant drugs or supplements.

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have also been found to have antimicrobial properties . This means that the compound could potentially be used in the development of new antimicrobial agents.

Herbicidal Activity

The herbicidal activity of thiazolo[4,5-b]pyridines suggests that 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide could potentially be used in the development of new herbicides.

Anti-inflammatory Activity

Thiazolo[4,5-b]pyridines have been reported to have anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This means that the compound could potentially be used in the development of new antifungal agents.

Antitumor Activity

Thiazolo[4,5-b]pyridines have been reported to have antitumor properties . This suggests that the compound could potentially be used in the development of new antitumor drugs.

Mechanism of Action

The mechanism of action of “4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” involves inhibiting the phosphoinositide 3-kinase (PI3K) enzymatic activity. It has been found to show potent PI3K inhibitory activity .

properties

IUPAC Name

4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-25-16-9-7-13(8-10-16)18(24)22-15-5-2-4-14(12-15)19-23-17-6-3-11-21-20(17)26-19/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNNBKVCMGKZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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